Thermodynamic Stability: Heat of Hydrogenation vs. Cyclooctene and Benzene
The heat of hydrogenation of cyclooctatetraene is 410 kJ/mol (98 kcal/mol), which is significantly higher than that of cyclooctene (97 kJ/mol or 23 kcal/mol per double bond equivalent) [1]. This indicates a destabilization of approximately 22 kJ/mol (5 kcal/mol) relative to a hypothetical strain-free tetraene, confirming its non-aromatic character. In contrast, benzene exhibits a stabilization energy of approximately 150 kJ/mol due to aromaticity, underscoring the fundamental thermodynamic difference between these 8π and 6π systems [2].
| Evidence Dimension | Heat of hydrogenation |
|---|---|
| Target Compound Data | 410 kJ/mol (98 kcal/mol) |
| Comparator Or Baseline | Cyclooctene: 97 kJ/mol (23 kcal/mol) per double bond; Benzene: ~150 kJ/mol stabilization |
| Quantified Difference | COT is destabilized by 22 kJ/mol vs. expected tetraene value; Benzene has ~150 kJ/mol aromatic stabilization |
| Conditions | Standard enthalpy of hydrogenation, gas phase or solution, literature values |
Why This Matters
This quantitative thermodynamic data enables selection of COT over cyclooctene derivatives when a non-aromatic, polyene character with defined strain energy is required for specific reactivity.
- [1] I. Hunt, 'Ch 11: Other Hydrocarbons', Department of Chemistry, University of Calgary. View Source
- [2] K. F. K. Edwards, S. Perişanu, J. F. Liebman, 'The aromaticity of benzene and the lack of aromaticity of cyclooctatetraene: Is our calorimetric perspective a manifestation of convenience, anthropocentrism or folksonomy?', Advances in Chemical Modeling, 2015, 5, 417–431. View Source
